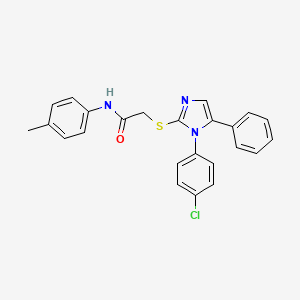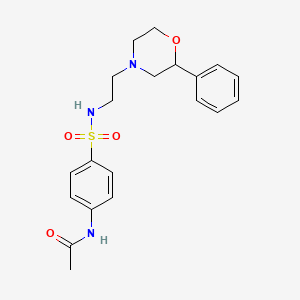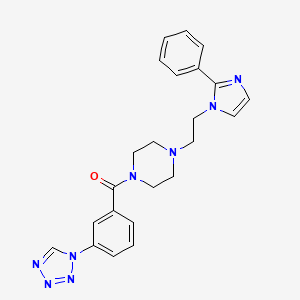
(3-(1H-tetrazol-1-yl)phenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a tetrazole ring, a phenyl ring, an imidazole ring, and a piperazine ring. Tetrazoles are a class of five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom. Imidazoles are organic compounds that contain a five-membered ring of two nitrogen atoms and three carbon atoms. Piperazines are organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the specific reactions used. Without more specific information, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups. The presence of multiple nitrogen atoms could lead to the formation of hydrogen bonds, which could influence the compound’s physical and chemical properties .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the tetrazole ring might undergo reactions typical of other aromatic compounds, such as electrophilic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of multiple nitrogen atoms could make the compound more polar, influencing its solubility in different solvents .
Aplicaciones Científicas De Investigación
- The derivatives of 1,3-diazole (imidazole) have demonstrated antibacterial and antimycobacterial effects . These compounds could potentially serve as agents against bacterial infections, including drug-resistant strains.
- Imidazole-containing compounds have been investigated for their anti-inflammatory activity . Such properties are crucial in managing inflammatory conditions and related diseases.
- Imidazole derivatives have shown promise as antitumor and anticancer agents . Their ability to inhibit cancer cell growth makes them relevant in oncology research.
- Some imidazole-based compounds exhibit antiviral effects against influenza A, herpes simplex virus type 1 (HSV-1), and other viruses . These findings are significant for developing antiviral therapies.
- Imidazole-containing molecules possess antioxidant properties, which can help combat oxidative stress and related diseases .
- Imidazole derivatives have been explored for their antihelmintic and antifungal effects . These properties are valuable in addressing parasitic infections and fungal diseases.
Antibacterial and Antimycobacterial Activity
Anti-Inflammatory Properties
Antitumor and Anticancer Potential
Antiviral Activity
Antioxidant Effects
Antihelmintic and Antifungal Activity
Other Potential Applications
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N8O/c32-23(20-7-4-8-21(17-20)31-18-25-26-27-31)30-15-12-28(13-16-30)11-14-29-10-9-24-22(29)19-5-2-1-3-6-19/h1-10,17-18H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSRUCQSLVLYKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Chlorophenyl)methyl]-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2431188.png)
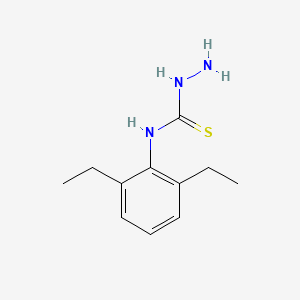
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2431190.png)
![ethyl 4-[[(E)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B2431191.png)
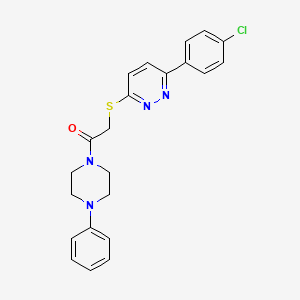
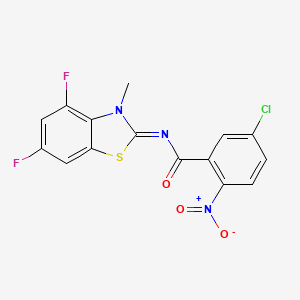
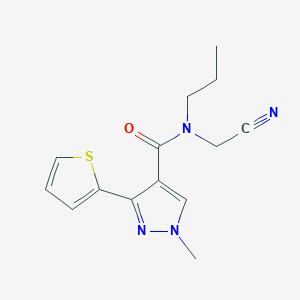



![2-((4-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2431207.png)
